molecular formula C13F10O B1669999 Perfluorobenzophenone CAS No. 853-39-4

Perfluorobenzophenone

Cat. No. B1669999
CAS RN: 853-39-4
M. Wt: 362.12 g/mol
InChI Key: WWQLXRAKBJVNCC-UHFFFAOYSA-N
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Description

Perfluorobenzophenone, also known as Decafluorobenzophenone, is a chemical compound with the linear formula C6F5COC6F5 . It has a molecular weight of 362.12 .


Synthesis Analysis

Perfluorobenzophenone has been used in the synthesis of fluorinated acridones and acridines . The alcoholic solution of Perfluorobenzophenone generates ketyl and radical anion which can be studied by electron spin resonance spectra .


Molecular Structure Analysis

The molecular structure of Perfluorobenzophenone consists of two perfluorinated phenyl groups attached to a carbonyl group . The molecular formula is C13F10O .


Chemical Reactions Analysis

Perfluorobenzophenone undergoes photolysis to form ketyl (C6F5)C.OH radical . It has been demonstrated that perfluoropyridine and perfluorobenzene can be utilized as precursors for a variety of materials .


Physical And Chemical Properties Analysis

Perfluorobenzophenone is a solid substance with a melting point of 90-95 °C (lit.) . It has a density of 1.7±0.1 g/cm3 . The molar refractivity is 56.0±0.3 cm3 .

Scientific Research Applications

Photophysical Properties Enhancement Research by Krebs and Spanggaard (2002) investigates the impact of perfluorination on photophysical properties. They synthesized fluorinated benzene compounds to study their photophysical characteristics, highlighting how perfluorination can significantly affect the emission spectra of molecules, leading to an exceptional red shift in fluorescence emission. This study suggests potential applications in developing new fluorescent materials for various scientific and industrial purposes (Krebs & Spanggaard, 2002).

Polymer Synthesis and Characterization Imre Hajdók et al. (2015) presented the synthesis of novel functionalized arylene main-chain ionomers based on perfluoro-p-xylene, demonstrating the chemical stability and potential application in low-temperature and high-temperature fuel cell membranes. This study underscores the importance of perfluorobenzophenone derivatives in creating materials with excellent chemical and thermal stabilities for energy applications (Hajdók, Kerres, & Atanasov, 2015).

Photodegradation Studies Lee et al. (2007) explored the use of 2,3,4,5,6-pentafluorobenzophenone as an ultraviolet stabilizer to mitigate the photodegradation of perfluoropolyether lubricants. This research highlights its utility in enhancing the longevity and performance of lubricants in hard disk drives by protecting them from UV light-induced degradation, indicating its significance in the field of material science and engineering (Lee, Chun, Kang, & Talke, 2007).

Organic Synthesis Buttero et al. (2011) investigated the orthogonal synthesis of fluorinated acridones and acridines from perfluorobenzophenone, showcasing its reactivity and utility in organic synthesis. The study demonstrates the versatility of perfluorobenzophenone in synthesizing complex organic molecules, which could have implications in material science, pharmaceuticals, and chemical research (Buttero et al., 2011).

properties

IUPAC Name

bis(2,3,4,5,6-pentafluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13F10O/c14-3-1(4(15)8(19)11(22)7(3)18)13(24)2-5(16)9(20)12(23)10(21)6(2)17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWQLXRAKBJVNCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)F)F)C(=O)C2=C(C(=C(C(=C2F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13F10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60234501
Record name Decafluorobenzophenone
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Molecular Weight

362.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Decafluorobenzophenone

CAS RN

853-39-4
Record name Decafluorobenzophenone
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Record name Decafluorobenzophenone
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Record name Decafluorobenzophenone
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Record name Decafluorobenzophenone
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Record name Decafluorobenzophenone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
81
Citations
FP Sargent, MG Bailey - Canadian Journal of Chemistry, 1971 - cdnsciencepub.com
The electron spin resonance spectra of the ketyl and radical anion of perfluorobenzophenone were generated in alcoholic solution by means of a photochemical method. The radical …
Number of citations: 14 cdnsciencepub.com
P Del Buttero, R Gironda, M Moret, A Papagni… - 2011 - Wiley Online Library
The reaction between perfluorobenzophenone and aromatic amines proceeds with the substitution of one or more fluorine atoms. The regiochemistry of this substitution is controlled by …
TN Gerasimova, EP Fokin - Russian Chemical Reviews, 1980 - iopscience.iop.org
… It has only been shown that perfluorobenzophenone is appreciably protonated on dissolution in sulphuric or fluorosulphonic acids62 and forms the corresponding oxycarbonium in in …
Number of citations: 16 iopscience.iop.org
FP Sargent, MG Bailey - Canadian Journal of Chemistry, 1973 - cdnsciencepub.com
The use of electron spin resonance (esr) to follow the course of a chemical reaction which does not involve paramagnetic intermediates is reported. The principle of the method is the …
Number of citations: 2 cdnsciencepub.com
AU Khan, M Kasha - … of the National Academy of Sciences, 1979 - National Acad Sciences
… Singlet oxygen was photosensitized by UV excitation of perfluorobenzophenone in fluorocarbon solvent, by 3,4-benzpyrene and hematoporphyrin in carbon tetrachloride, and by …
Number of citations: 228 www.pnas.org
JP PINION - 1971 - elibrary.ru
STUDIES OF EXCIMER EMISSION IN DIBENZOFURAN AND SOME FLUORENE DERIVATIVESAND A CHEMICAL ACTINOMETER BASED ON THE PHOTOREDUCTION …
Number of citations: 0 elibrary.ru
A Jana, HW Roesky, C Schulzke, PP Samuel - Organometallics, 2010 - ACS Publications
… The reaction of 1 with equivalent amounts of pentafluorobenzophenone (PhCOC 6 F 5 ) and perfluorobenzophenone (C 6 F 5 COC 6 F 5 ), respectively, in toluene at room temperature, …
Number of citations: 44 pubs.acs.org
G Cocco, E Sanjust, MMQ Simões… - … Ricerca in Vetrina …, 2015 - torrossa.com
… of bifonazole we usec an internal stancarc such as perfluorobenzophenone (0.2 mmol). … anc RP-HPLC showec a conversion almost complete after 2 h (perfluorobenzophenone was the …
Number of citations: 2 www.torrossa.com
Y Xia, J Ouyang - Organic electronics, 2012 - Elsevier
… In addition, we investigated the treatment of PEDOT:PSS with perfluorobenzophenone which has a carbonyl group connected with two fluorobenzene rings. It is a solid at room …
Number of citations: 74 www.sciencedirect.com
TV Mezhenkova, VM Karpov, YV Zonov - Journal of Fluorine Chemistry, 2018 - Elsevier
… Perfluorodiphenylmethane heated with SbF 5 , after treatment of the reaction mixture with water, gave perfluorobenzophenone; perfluorofluorene or its derivatives were not found in the …
Number of citations: 23 www.sciencedirect.com

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